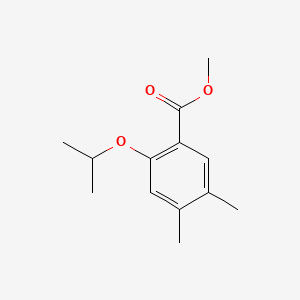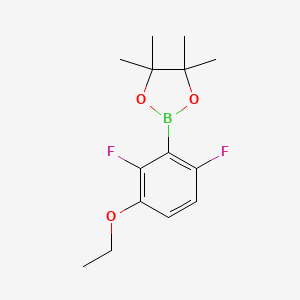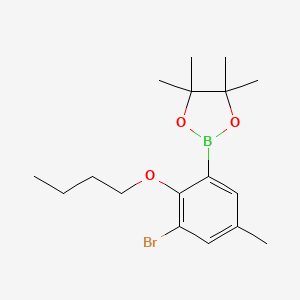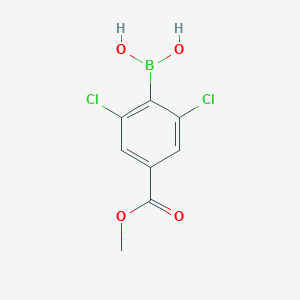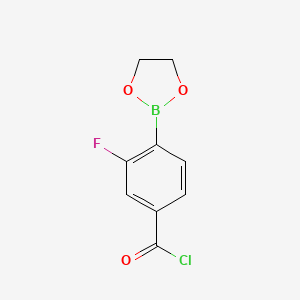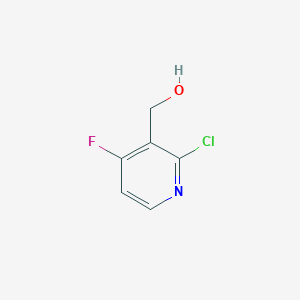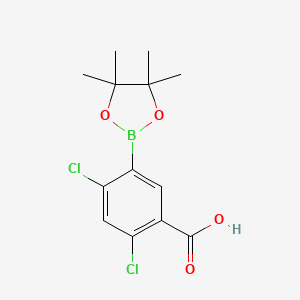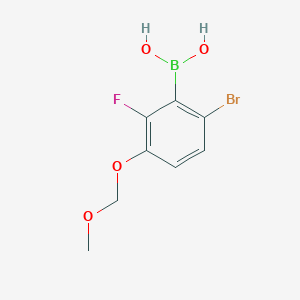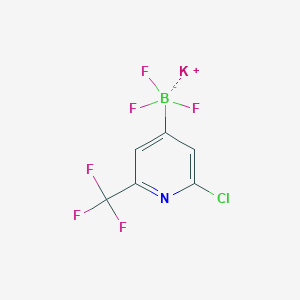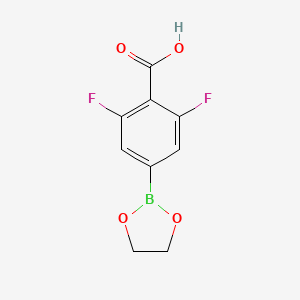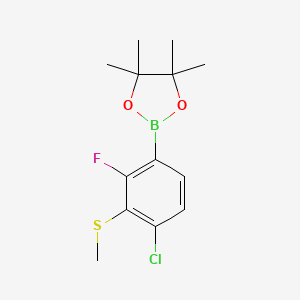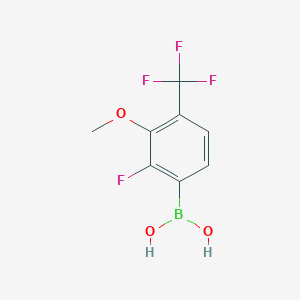
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative characterized by the presence of a methoxy group, a fluoro group, and a trifluoromethyl group on the phenyl ring. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, which is useful in various chemical reactions and applications, including sensing and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids often involves the use of special boron Lewis acids, such as tris(pentafluorophenyl)borane, which can catalyze various reactions including hydrometallation and alkylation . The ortho-substituent on phenylboronic acids plays a crucial role in the reactivity and stability of the boronic acid during catalytic processes .
Industrial Production Methods: Industrial production methods for boronic acids typically involve large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are favored due to their mild reaction conditions, functional group tolerance, and the relatively stable and environmentally benign nature of organoboron reagents .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid can undergo various types of reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Typically involves hydrogen peroxide or other oxidizing agents.
Reduction: Often uses sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes palladium catalysts and bases like potassium carbonate in aqueous or organic solvents.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borohydrides.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Applications De Recherche Scientifique
Chemistry: (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: Boronic acids, including this compound, are used in the synthesis of biologically active molecules such as enzyme inhibitors and receptor antagonists . They are also involved in the development of drugs targeting cancer cell proliferation and other diseases .
Industry: In the industrial sector, boronic acids are used in the production of electronic materials and sensors due to their ability to form reversible covalent bonds with diols .
Mécanisme D'action
The mechanism by which (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction, where the boronic acid transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
4-Methoxyphenylboronic acid: Similar in structure but lacks the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic acid: Similar but lacks the methoxy and fluoro groups.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Similar but lacks the methoxy group.
Uniqueness: The presence of both methoxy and trifluoromethyl groups, along with a fluoro group, makes (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)boronic acid unique. These substituents influence its electronic properties and reactivity, making it a valuable reagent in various chemical reactions and applications .
Propriétés
IUPAC Name |
[2-fluoro-3-methoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKASKRSQDPGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)OC)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
